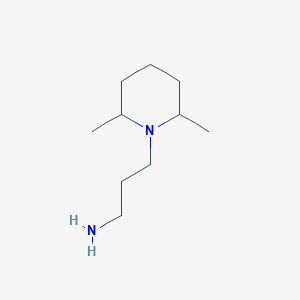

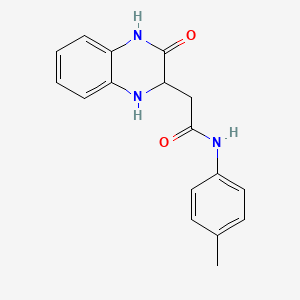

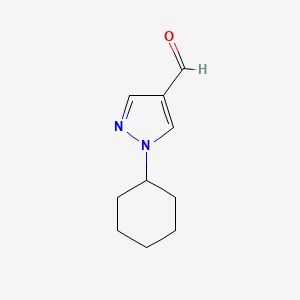

![molecular formula C6H8N2O4S2 B1351581 {2-[(甲磺基)氨基]-1,3-噻唑-4-基}乙酸 CAS No. 62557-05-5](/img/structure/B1351581.png)

{2-[(甲磺基)氨基]-1,3-噻唑-4-基}乙酸

描述

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, abbreviated as MTA, is a compound with a wide range of applications in scientific research. It is a derivative of acetic acid and is an important tool for biochemistry and physiology research. MTA is a versatile compound that has been used in a variety of experiments, including those involving enzymatic activity, metabolism, and protein-protein interactions. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs and toxins on the body. MTA is a valuable tool for researchers in the fields of biochemistry and physiology, and its applications are growing.

科学研究应用

砜胺类化合物的研究和应用

砜胺类化合物一直是药物化学的基石,具有广泛的应用,从抗菌药物到抗癌和抗青光眼药物。砜胺基团的多功能性导致了包含这种官能团的新型药物的开发,如阿普利考昔和帕索帕尼。这些药物表现出显著的抗肿瘤活性,帕索帕尼靶向参与肿瘤发生的多个受体(Carta, Scozzafava, & Supuran, 2012)。对砜胺类化合物用于选择性抗青光眼药物和抗肿瘤药物的探索表明,这是一个富有成果的研究领域,可以涵盖类似“{2-[(甲磺基)氨基]-1,3-噻唑-4-基}乙酸”等衍生物。

科学研究中的噻唑衍生物

噻唑衍生物以其含有硫和氮的杂环结构而闻名,因其多样的生物活性而备受关注。噻唑衍生物的合成和结构修饰已经导致具有抗氧化、抗炎和抗菌活性潜力的化合物。例如,已合成了新型取代的2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮,为这类化合物的构象和反应性提供了见解(Issac & Tierney, 1996)。这突显了“{2-[(甲磺基)氨基]-1,3-噻唑-4-基}乙酸”在从工业应用到治疗剂的各种角色中的潜力,考虑到噻唑核在药物化学中的广泛用途。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, indole derivatives have been found to be involved in the biosynthesis pathway of branched-chain amino acids .

Pharmacokinetics

Similar compounds have been found to exhibit good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that this compound may also have anti-inflammatory effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

属性

IUPAC Name |

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYGOEJLNFZKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390174 | |

| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

CAS RN |

62557-05-5 | |

| Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)